molecular formula C14H8N2O4S2 B11108934 (5E,5'E)-5,5'-[benzene-1,4-diyldi(E)methylylidene]bis(1,3-thiazolidine-2,4-dione)

(5E,5'E)-5,5'-[benzene-1,4-diyldi(E)methylylidene]bis(1,3-thiazolidine-2,4-dione)

Cat. No.: B11108934
M. Wt: 332.4 g/mol
InChI Key: ITINUZZELLXHMU-NXZHAISVSA-N
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Description

5-((E)-1-{4-[(2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL}METHYLIDENE)-1,3-THIAZOLANE-2,4-DIONE is a heterocyclic compound featuring a thiazolidine ring This compound is notable for its unique structure, which includes sulfur and nitrogen atoms, and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((E)-1-{4-[(2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL}METHYLIDENE)-1,3-THIAZOLANE-2,4-DIONE typically involves multicomponent reactions, click reactions, and nano-catalysis. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . The reaction conditions often include the use of green chemistry principles to ensure cleaner reaction profiles and catalyst recovery .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((E)-1-{4-[(2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL}METHYLIDENE)-1,3-THIAZOLANE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure optimal reaction rates and product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

5-((E)-1-{4-[(2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL}METHYLIDENE)-1,3-THIAZOLANE-2,4-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-((E)-1-{4-[(2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL}METHYLIDENE)-1,3-THIAZOLANE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((E)-1-{4-[(2,4-DIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL}METHYLIDENE)-1,3-THIAZOLANE-2,4-DIONE stands out due to its unique combination of sulfur and nitrogen atoms, which enhance its reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its broad range of biological activities make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C14H8N2O4S2

Molecular Weight

332.4 g/mol

IUPAC Name

(5E)-5-[[4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H8N2O4S2/c17-11-9(21-13(19)15-11)5-7-1-2-8(4-3-7)6-10-12(18)16-14(20)22-10/h1-6H,(H,15,17,19)(H,16,18,20)/b9-5+,10-6+

InChI Key

ITINUZZELLXHMU-NXZHAISVSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/SC(=O)NC2=O)/C=C\3/SC(=O)NC3=O

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)C=C3C(=O)NC(=O)S3

Origin of Product

United States

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